molecular formula C16H15N5O2S B3011481 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide CAS No. 325767-42-8

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide

Cat. No.: B3011481
CAS No.: 325767-42-8
M. Wt: 341.39
InChI Key: YYQZRNYBVKWQBF-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole ring, a sulfanyl group, and an acetamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-mercaptobenzimidazole, which is then reacted with chloroacetic acid to form 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetic acid. This intermediate is further reacted with phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield corresponding amines.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzodiazole ring.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, while the sulfanyl group may form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The acetamide moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline
  • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetic acid
  • N-phenylacetamide

Uniqueness

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-14(20-21-15(23)17-11-6-2-1-3-7-11)10-24-16-18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,19)(H,20,22)(H2,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZRNYBVKWQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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